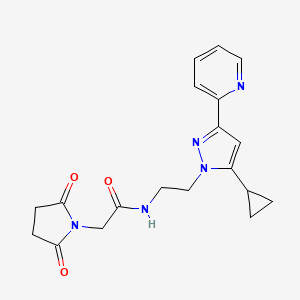

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Description

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a heterocyclic compound featuring a pyrazole core substituted with cyclopropyl and pyridinyl groups, linked via an ethyl chain to a dioxopyrrolidinyl acetamide moiety. Its structure combines a pyrazole ring (known for bioactivity in medicinal chemistry) with a pyridine heterocycle (contributing to ligand-receptor interactions) and a dioxopyrrolidine group (imparting polarity and metabolic stability).

Properties

IUPAC Name |

N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O3/c25-17(12-23-18(26)6-7-19(23)27)21-9-10-24-16(13-4-5-13)11-15(22-24)14-3-1-2-8-20-14/h1-3,8,11,13H,4-7,9-10,12H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSWMLDBEVHHUQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNC(=O)CN3C(=O)CCC3=O)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological activity, supported by relevant data tables and findings from various studies.

Structural Overview

The compound features a unique combination of a cyclopropyl group, a pyridine ring, and a pyrazole moiety. These structural elements are known to enhance pharmacological properties, contributing to the compound's diverse biological activities.

| Structural Features | Description |

|---|---|

| Cyclopropyl Group | Contributes to unique steric and electronic properties. |

| Pyridine Ring | Enhances solubility and biological interactions. |

| Pyrazole Moiety | Known for modulating various biological pathways. |

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes. A common method includes the coupling of precursors containing the cyclopropyl and pyrazole functionalities with appropriate amide-forming reagents.

Biological Activity

Research has indicated that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacteria, including both Gram-positive and Gram-negative strains. The presence of the pyrazole and pyridine rings is particularly notable for their roles in antimicrobial action .

- Anticancer Properties : The compound's structural features may allow it to interact selectively with cancer-related targets, making it a candidate for further development in cancer therapeutics .

- Anti-inflammatory Effects : Pyrazole derivatives are often associated with anti-inflammatory properties, suggesting that this compound may also exhibit similar effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound:

Study 1: Antimicrobial Efficacy

A study evaluated various dihydropyridine derivatives for antimicrobial activity against Staphylococcus aureus and Escherichia coli. Compounds similar to our target showed promising activity comparable to standard antibiotics like ampicillin .

Study 2: Anticancer Activity

Research on pyridine-based compounds highlighted their ability to inhibit specific cancer cell lines through receptor modulation. The unique structure of this compound may enhance its selectivity toward cancer targets.

Investigations into the mechanism of action revealed that compounds with similar structures can activate soluble guanylyl cyclase (sGC), leading to increased levels of cGMP in cells. This pathway is crucial for various physiological processes, including vasodilation and inflammation control .

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to three analogs from recent literature and patents:

Table 1: Key Structural Differences

Structural Analog 2: N-Aryl Triazole-Pyrazole Acetamides

Structure : N-Aryl-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamides .

Comparison :

- Heterocyclic Core : The target compound uses a single pyrazole ring fused with pyridine, while this analog employs a triazole-pyrazole hybrid. Triazole rings enhance metabolic stability and π-π stacking interactions, but the pyridine in the target compound may offer stronger metal coordination (e.g., kinase inhibition).

- Biological Evaluation : For analogs like these, computational methods (PASS program, molecular docking) predict antimicrobial and anticancer activity . Similar approaches could be applied to the target compound to hypothesize its bioactivity.

Structural Analog 3: Cyclopropyl Acetamide Derivatives (Patent Example)

Structure : (R)-2-(4-(2-((1-(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl)oxy)pyridin-4-yl)-3,5-dimethyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide .

Comparison :

- Cyclopropane Integration : Both compounds incorporate cyclopropyl groups, but the patent example places it on the acetamide nitrogen, whereas the target compound positions it at the pyrazole C3. Cyclopropyl groups in both cases likely improve membrane permeability.

- Heterocyclic Diversity : The patent compound uses a pyridazine-oxygen-pyrrolidine system, which may confer distinct electronic properties (e.g., stronger hydrogen-bond acceptor capacity) compared to the target compound’s pyridine-dioxopyrrolidine motif.

Table 2: Pharmacophore Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.